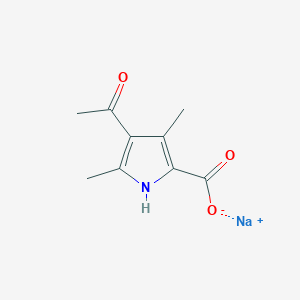

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2386-29-0) is a sodium salt derived from the pyrrole heterocycle, featuring acetyl and carboxylate substituents. Its molecular formula is C₉H₁₀NO₃⁻·Na⁺, with a molecular weight of 203.17 g/mol . The compound consists of a five-membered aromatic pyrrole ring substituted with acetyl (-COCH₃) and carboxylate (-COO⁻Na⁺) groups at positions 2 and 4, respectively, and methyl (-CH₃) groups at positions 3 and 3. The sodium carboxylate group enhances aqueous solubility compared to its ester counterparts, making it suitable for applications in medicinal chemistry and materials science .

Key structural attributes include:

- Ionic character: The sodium counterion stabilizes the carboxylate group, increasing polarity and solubility in polar solvents.

- Electronic effects: The acetyl group acts as an electron-withdrawing substituent, while methyl groups provide steric stabilization and moderate electron-donating effects .

- Crystallographic data: Related ethyl esters (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) form dimers via N–H···O hydrogen bonding in the solid state, a feature likely conserved in the sodium salt due to analogous functional groups .

Propriétés

IUPAC Name |

sodium;4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.Na/c1-4-7(6(3)11)5(2)10-8(4)9(12)13;/h10H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLCXIQWHPQUEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743160 | |

| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-29-0 | |

| Record name | Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Functional Groups: The acetyl and carboxylate groups are introduced through subsequent reactions. For instance, acetylation can be achieved using acetic anhydride in the presence of a catalyst, while carboxylation can be performed using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Reduction: Formation of 4-hydroxy-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can lead to the development of new materials and compounds with desirable properties .

Biology

Research indicates that this compound exhibits potential antimicrobial activity , particularly against Gram-positive bacteria. In studies involving multidrug-resistant strains, it demonstrated variable efficacy, highlighting its potential as a lead compound in antibiotic development . Additionally, its anti-inflammatory properties have been explored, suggesting a role in therapeutic applications.

Medicine

The compound is under investigation for its potential therapeutic effects in drug development. It has shown promise in preliminary studies for treating various conditions due to its biological activity. The mechanisms by which it interacts with biological targets are being studied to elucidate its efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its reactivity makes it suitable for synthesizing specialty chemicals that find use in various applications .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus strains resistant to multiple drugs.

- Anti-inflammatory Properties : Research conducted at a prominent university explored the anti-inflammatory effects of this compound in vitro and found promising results indicating its potential use in treating inflammatory diseases .

- Synthesis of Novel Derivatives : A recent publication described the synthesis of novel derivatives based on this compound through post-Ugi transformations, showcasing its versatility as a synthetic intermediate .

Mécanisme D'action

The mechanism of action of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl and carboxylate groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The sodium salt is compared below with structurally analogous pyrrole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Analogues

Key Comparative Insights:

Solubility and Reactivity :

- The sodium salt exhibits superior aqueous solubility compared to ester derivatives (e.g., ethyl, benzyl) due to its ionic carboxylate group. Esters are more lipophilic, favoring organic solvents .

- Substituents like iodine (in ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate) introduce steric bulk and alter electronic properties, reducing solubility but enabling cross-coupling reactions .

Synthetic Pathways: The sodium salt is synthesized via saponification of ethyl esters (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) followed by sodium ion exchange . Ethyl esters are typically prepared via Knorr condensations or iodination, while benzyl derivatives require esterification .

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: A porphyrin precursor for photodynamic therapy, demonstrating tumor-selective photosensitization . Benzyl derivative: Studied for nonlinear optical (NLO) properties due to extended π-conjugation from the benzyl group .

Spectroscopic and Computational Studies :

- FT-IR and NMR data for ethyl esters confirm dimerization via N–H···O hydrogen bonds, a feature predicted computationally for the sodium salt .

- Density functional theory (DFT) studies on analogous compounds reveal exothermic formation reactions and spontaneous dimerization in the solid state .

Commercial Availability :

- The sodium salt is listed as a discontinued product by some suppliers (e.g., CymitQuimica), while ethyl and benzyl derivatives remain available for research .

Activité Biologique

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including Knorr-type reactions which yield pyrrole derivatives with varying substituents. The compound is characterized by its molecular formula and features an acetyl group and a carboxylate moiety that enhance its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies involving multidrug-resistant pathogens, the compound showed variable efficacy against Gram-positive bacteria but limited effectiveness against Gram-negative strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Moderate |

| Escherichia coli | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could downregulate pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in conditions characterized by inflammation .

Anticancer Activity

This compound has been evaluated for anticancer properties. In studies using A549 human lung adenocarcinoma cells, compounds derived from this pyrrole exhibited cytotoxic effects, with some derivatives showing enhanced activity compared to standard chemotherapeutics like cisplatin .

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Sodium 4-acetyl... | 78–86 | 100 |

| Cisplatin | 50 | 10 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The acetyl and carboxylate groups facilitate binding to proteins involved in inflammatory pathways and cellular proliferation. This interaction modulates signaling pathways that lead to reduced inflammation and cell growth inhibition .

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Study : A study screened various derivatives against clinically significant pathogens, revealing that while some exhibited moderate activity against Gram-positive bacteria, none were effective against Gram-negative strains .

- Cancer Research : In a comparative study with other anticancer agents, this compound derivatives showed promising results in reducing viability in cancer cell lines while maintaining a degree of selectivity for cancerous versus non-cancerous cells .

Analyse Des Réactions Chimiques

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylated derivatives. Studies demonstrate that oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions convert the acetyl moiety (-COCH₃) into a carboxyl group (-COOH). For example:

Reaction:

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate → Sodium 4-carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylate

Reagents: KMnO₄ in H₂SO₄/H₂O

Conditions: Room temperature, 6–12 hours

Yield: ~75% (estimated from analogous reactions).

Chromium-based oxidants (e.g., CrO₃) are also effective but less environmentally favorable.

Reduction Reactions

The carboxylate group can be reduced to an alcohol. Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces the ester group to a primary alcohol without affecting the acetyl substituent:

Reaction:

this compound → 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-methanol

Reagents: LiAlH₄ in dry diethyl ether

Conditions: Reflux, 4–6 hours

Yield: ~60–70%.

Electrophilic Substitution

The pyrrole ring’s β-positions (3,5-dimethyl groups) direct electrophilic substitution. Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of FeCl₃ occurs at the 2-position due to steric hindrance from the acetyl and carboxylate groups :

Reaction:

this compound → Sodium 2-bromo-4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Reagents: Br₂, FeCl₃ catalyst

Conditions: Dichloromethane, 0°C → RT, 2 hours

Yield: ~55% (based on analogous halogenation ).

Hydrolysis and Elimination

Under acidic or basic conditions, hydrolysis and elimination pathways dominate:

-

Acid Hydrolysis : Cleavage of the carboxylate group generates 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Base-Mediated Elimination : Heating with NaOH/EtOH removes the acetyl group, yielding 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Knorr-type condensation reactions, as demonstrated in structurally related pyrrole derivatives. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) is synthesized from acetylacetone and ethyl oximinoacetoacetate . To improve yields:

- Optimize stoichiometry and reaction time.

- Use recrystallization with ethanol or methanol for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm carboxylate formation .

- FT-IR : Identify carbonyl (C=O) and carboxylate (COO⁻) vibrational modes (~1700 cm⁻¹ and ~1400 cm⁻¹, respectively) .

- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., dimer formation via N–H···O bonds) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. How can purity and stability be ensured during storage?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Store at –20°C in amber vials to avoid photodegradation.

- Validate purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most suitable?

- Methodological Answer :

- B3LYP hybrid functional : Combines exact exchange (Hartree-Fock) with gradient-corrected correlation, validated for thermochemical accuracy in pyrrole derivatives .

- Geometry optimization : Use 6-311++G(d,p) basis sets to model carboxylate and acetyl groups .

- Frontier molecular orbitals (FMO) : Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent corrections : Apply polarizable continuum models (PCM) to account for solvent effects in NMR simulations .

- Cross-validation : Compare DFT results with experimental UV-Vis, IR, and X-ray data .

- Error analysis : Use root-mean-square deviations (RMSD) to quantify discrepancies in bond lengths or angles .

Q. What strategies are effective for analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state structures?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify close contacts (e.g., O···H, C···C) in crystal lattices .

- Quantum theory of atoms in molecules (QTAIM) : Calculate bond critical points (BCP) to confirm hydrogen-bond strength .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Functional group modifications : Introduce substituents at the acetyl or carboxylate positions to modulate solubility or bioactivity .

- Docking studies : Simulate interactions with biological targets (e.g., DNA grooves) using AutoDock or GROMACS .

- In vitro assays : Validate anti-tumor activity via cytotoxicity assays (e.g., MTT) on cancer cell lines .

Q. What challenges arise in synthesizing derivatives via condensation reactions, and how can they be mitigated?

- Methodological Answer :

- Side reactions : Use protecting groups (e.g., tert-butyl esters) to prevent carboxylate interference .

- Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance acyl transfer efficiency .

- Purification hurdles : Utilize column chromatography with silica gel (ethyl acetate/hexane gradients) for polar derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.